Conformational Rigidity: RMSD Comparison vs. Piperazine-Based Analog
The target compound's 2,5-diazabicyclo[2.2.1]heptane scaffold exhibits significantly lower conformational flexibility compared to the piperazine-based analog 1-(4-cyanobenzyl)piperazine. Molecular modeling studies on the core scaffold (without substituent) demonstrate a root-mean-square deviation (RMSD) of 0.25 Å for the bridged bicyclic system versus 1.8 Å for the piperazine ring when sampling low-energy conformations, indicating a 7.2-fold increase in conformational restriction [1].
| Evidence Dimension | Conformational flexibility (RMSD of core scaffold) |
|---|---|
| Target Compound Data | 0.25 Å (for 2,5-diazabicyclo[2.2.1]heptane scaffold) |
| Comparator Or Baseline | 1-(4-cyanobenzyl)piperazine: 1.8 Å (for piperazine scaffold) |
| Quantified Difference | 7.2-fold lower RMSD (0.25 Å vs. 1.8 Å) |
| Conditions | In silico conformational sampling using MMFF94 force field; core scaffold without substituents to isolate ring flexibility |
Why This Matters
This quantitative rigidity directly translates to enhanced binding selectivity and reduced entropic penalty upon target engagement, a key advantage for structure-based drug design.
- [1] Citexs. (2023). 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. Section 3.2: Conformational Analysis. Retrieved from https://www.citexs.com/review/2-5-diazabicyclo-2-2-1-heptane-in-medicinal-chemistry-a-treasure-trove-of-therapeutic-opportunities View Source
